molecular formula C15H12Cl3IN2O B11982288 N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide CAS No. 303092-61-7

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide

Cat. No.: B11982288
CAS No.: 303092-61-7
M. Wt: 469.5 g/mol
InChI Key: UJZWTUOUOXGMCF-UHFFFAOYSA-N
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Description

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is a synthetic organic compound characterized by the presence of an aniline group, a trichloroethyl moiety, and an iodinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 1-anilino-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-anilino-2,2,2-trichloroethyl)-2-phenylacetamide
  • N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide
  • N-(1-anilino-2,2,2-trichloroethyl)-4-methylbenzenesulfonamide

Uniqueness

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide is unique due to the presence of the iodine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. This iodinated structure can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

303092-61-7

Molecular Formula

C15H12Cl3IN2O

Molecular Weight

469.5 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide

InChI

InChI=1S/C15H12Cl3IN2O/c16-15(17,18)14(20-12-7-2-1-3-8-12)21-13(22)10-5-4-6-11(19)9-10/h1-9,14,20H,(H,21,22)

InChI Key

UJZWTUOUOXGMCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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